molecular formula C6H4FIN2O2 B12340540 4-Fluoro-2-iodo-6-nitroaniline CAS No. 153505-44-3

4-Fluoro-2-iodo-6-nitroaniline

Cat. No.: B12340540
CAS No.: 153505-44-3
M. Wt: 282.01 g/mol
InChI Key: SPBHPTFZEAUROH-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-6-nitroaniline is an organic compound with the molecular formula C6H4FIN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluoroaniline to introduce the nitro group, followed by iodination to introduce the iodine atom. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration and iodination processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and iodination reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-iodo-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-6-nitroaniline depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group can facilitate interactions with electron-rich sites, while the iodine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodo-6-nitroaniline is unique due to the presence of all three substituents (fluorine, iodine, and nitro groups) on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

153505-44-3

Molecular Formula

C6H4FIN2O2

Molecular Weight

282.01 g/mol

IUPAC Name

4-fluoro-2-iodo-6-nitroaniline

InChI

InChI=1S/C6H4FIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2

InChI Key

SPBHPTFZEAUROH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)F

Origin of Product

United States

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